molecular formula C6Cl5NO B2930665 3,4,5,6-Tetrachloropyridine-2-carbonyl chloride CAS No. 32889-60-4

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride

Cat. No.: B2930665
CAS No.: 32889-60-4
M. Wt: 279.32
InChI Key: RPBUWNXYNYVENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a chlorinated heterocyclic compound with the molecular formula C6Cl5NO. It is a derivative of pyridine, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions, and a carbonyl chloride group is attached at the 2 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the chlorination of 2-pyridinecarboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloropyridine-2-carbonyl chloride involves its high reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5NO/c7-1-2(8)4(6(11)13)12-5(10)3(1)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBUWNXYNYVENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.